DBCO-PEG4-Biotin

Catalog No.
S525105
CAS No.
1255942-07-4
M.F
C39H51N5O8S
M. Wt
749.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG4-Biotin

CAS Number

1255942-07-4

Product Name

DBCO-PEG4-Biotin

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C39H51N5O8S

Molecular Weight

749.92

InChI

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1

InChI Key

LNHSQAOQVNHUGL-QRBHCBQLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

DBCO-PEG4-biotin

Description

The exact mass of the compound DBCO-PEG4-Biotin is 749.3458 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Components:

  • DBCO (Dibenzocyclooctyne): A cyclooctyne ring-containing functional group that reacts with azide groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction []. This reaction is specific and efficient, making it valuable for labeling biomolecules.
  • PEG4 spacer: A polyethylene glycol (PEG) chain containing four ethylene glycol units. PEG spacers increase the water solubility of molecules they are attached to []. In DBCO-PEG4-Biotin, the PEG4 spacer enhances the solubility of the biotin moiety, making the conjugate more water-compatible.
  • Biotin: A small molecule that binds to streptavidin with very high affinity []. Biotinylation is a common technique in biological research used for detection, purification, and manipulation of biomolecules.

Applications:

  • Biotinylation of azide-tagged biomolecules: DBCO-PEG4-Biotin is a reagent used to introduce a biotin tag onto biomolecules that have been previously tagged with an azide group. The SPAAC reaction between the DBCO group and the azide group allows for efficient and specific conjugation under copper-free conditions [, ].
  • Improved detection and purification: The biotin moiety on DBCO-PEG4-Biotin enables researchers to leverage the strong streptavidin-biotin interaction for various purposes. Biotinylated molecules can be easily detected using fluorescently or enzymatically labeled streptavidin []. Additionally, streptavidin conjugated to magnetic beads or columns can be used to purify biotinylated molecules from complex mixtures [].
  • Enhanced water solubility: The PEG4 spacer in DBCO-PEG4-Biotin improves the water solubility of the conjugated biomolecule. This can be advantageous for studies in aqueous environments or for facilitating downstream applications.

The primary reaction involving DBCO-PEG4-Biotin is its interaction with azide-containing biomolecules. In this reaction, the dibenzocyclooctyne (DBCO) moiety reacts with the azide group to form a stable triazole linkage. This reaction proceeds rapidly and does not require heating or catalysis by copper(I), which is advantageous for sensitive biological systems . The reaction can be represented as follows:

DBCO PEG4 Biotin+AzideBiotinylated Biomolecule\text{DBCO PEG4 Biotin}+\text{Azide}\rightarrow \text{Biotinylated Biomolecule}

DBCO-PEG4-Biotin exhibits high affinity for streptavidin due to the strong biotin-streptavidin interaction, characterized by a dissociation constant (KD) in the femtomolar range (approximately 101510^{-15} M). This high affinity allows for effective detection and purification of biotinylated molecules using streptavidin-based methods, such as fluorescence microscopy or affinity chromatography . The compound's hydrophilic PEG linker further enhances its solubility and accessibility in biological systems, facilitating its use in various assays and applications.

The synthesis of DBCO-PEG4-Biotin typically involves the following steps:

  • Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through established organic reactions that yield the cyclic compound.
  • PEGylation: The DBCO compound is then reacted with a PEG derivative to introduce the hydrophilic PEG linker. This step enhances solubility and reduces aggregation during subsequent reactions.
  • Biotinylation: Finally, biotin is conjugated to the DBCO-PEG compound, resulting in DBCO-PEG4-Biotin. This step may involve coupling reactions that ensure the biotin moiety is attached effectively.

These synthesis steps can vary depending on specific laboratory protocols but generally follow these principles .

DBCO-PEG4-Biotin has diverse applications in biochemical research and biotechnology:

  • Labeling Biomolecules: It is widely used for labeling proteins, nucleic acids, and other biomolecules with biotin for detection or purification purposes.
  • Fluorescence Microscopy: The compound facilitates imaging studies by allowing researchers to visualize biotinylated molecules using fluorescently labeled streptavidin.
  • Drug Delivery Systems: DBCO-PEG4-Biotin can be employed in targeted drug delivery systems where biotinylated drugs are directed to cells expressing specific receptors.
  • Proteomics: It plays a crucial role in proteomic studies where biotinylation is used for isolating proteins from complex mixtures .

Interaction studies involving DBCO-PEG4-Biotin primarily focus on its binding affinity to streptavidin and its effectiveness in labeling azide-modified biomolecules. These studies demonstrate that the compound can successfully label target molecules in various biological contexts without interfering with their function or structure. The irreversible nature of the biotin-streptavidin interaction under physiological conditions makes it a reliable tool for studying protein interactions and dynamics .

Several compounds share similarities with DBCO-PEG4-Biotin, particularly in their use as biotinylation reagents or click chemistry tools. Here are some notable examples:

Compound NameKey FeaturesUniqueness
Azide-PEG4-BiotinUtilizes azide instead of DBCODirectly incorporates azides rather than cyclooctynes
Biotin-DBCOLacks PEG linker; lower solubilitySimpler structure but less effective in aqueous environments
DibenzocyclooctyneCore structure similar to DBCO-PEG4-BiotinDoes not possess biotin functionality
NHS-BiotinUses N-hydroxysuccinimide for couplingMore reactive but may require specific conditions

DBCO-PEG4-Biotin's unique combination of copper-free click chemistry, high solubility due to PEG incorporation, and strong affinity for streptavidin sets it apart from these similar compounds, making it particularly valuable in live-cell studies and sensitive applications .

Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin represents a sophisticated heterobifunctional conjugate designed for copper-free bioorthogonal chemistry applications [1] [2]. This compound integrates three distinct molecular components through carefully engineered covalent linkages to create a versatile biotinylation reagent with enhanced solubility and accessibility properties [3] [5].

Core Components: Dibenzocyclooctyne, Polyethylene Glycol 4 Linker, and Biotin Moiety

The molecular architecture of Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin comprises three essential structural elements, each contributing specific functional properties to the overall conjugate [1] [2].

Core Component Properties

ComponentMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsPrimary Function
DibenzocyclooctyneC16H12204.27Cyclooctyne ring, aromatic ringsCopper-free click chemistry
Polyethylene Glycol 4 LinkerC8H16O4176.21Ether groups, hydroxyl groupsSolubility enhancement, steric accessibility
Biotin MoietyC10H16N2O3S244.31Ureido ring, tetrahydrothiophene ringBiotin-avidin/streptavidin binding

The dibenzocyclooctyne component constitutes the reactive terminus for strain-promoted alkyne-azide cycloaddition reactions [8] [12]. This cycloalkyne structure features a tricyclic framework consisting of two fused benzene rings connected through an eight-membered ring containing a triple bond [8] [14]. The inherent ring strain within the cyclooctyne moiety provides the thermodynamic driving force necessary for spontaneous reaction with azide-functionalized molecules without requiring copper catalysis [12] [13].

The polyethylene glycol 4 linker serves as the central connecting element between the dibenzocyclooctyne and biotin components [16] [20]. This hydrophilic spacer consists of four ethylene oxide units arranged in a linear chain configuration, providing a total spacer length of approximately 22.8 Ångströms [5] [21]. The ether backbone of the polyethylene glycol 4 linker imparts significant water solubility to the conjugate while maintaining conformational flexibility [16] [22].

The biotin moiety represents the terminal recognition element designed for high-affinity binding with avidin or streptavidin proteins [23] [24]. Biotin features a bicyclic structure comprising a ureido ring fused to a tetrahydrothiophene ring system, with a pentanoic acid side chain extending from the tetrahydrothiophene component [24] [28]. This vitamin structure exhibits exceptional binding affinity for avidin-family proteins, with dissociation constants in the femtomolar range [28] [30].

Stereochemical Configuration and Spatial Arrangement

The stereochemical properties of Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin are primarily determined by the biotin component, which contains three defined stereocenters within its bicyclic ring system [24] [27]. The biotin moiety exists exclusively in the naturally occurring stereoisomeric form, designated as the (3aS,4S,6aR) configuration [34] [40].

Stereochemical Configuration of Biotin Component

StereocenterConfigurationInternational Union of Pure and Applied Chemistry DesignationStructural Significance
Biotin C3aS(3aS)Defines ureido ring orientation
Biotin C4S(4S)Determines side chain positioning
Biotin C6aR(6aR)Controls tetrahydrothiophene ring configuration

The stereochemical arrangement of the biotin component is critical for maintaining biological activity, as only the naturally occurring D-biotin isomer demonstrates significant binding affinity for avidin proteins [24] [34]. The ureido ring adopts a planar configuration that facilitates hydrogen bonding interactions with the avidin binding pocket, while the tetrahydrothiophene ring maintains a folded conformation that positions the pentanoic acid side chain in the optimal orientation for protein recognition [28] [29].

The dibenzocyclooctyne component exhibits conformational flexibility due to the eight-membered ring structure, allowing for dynamic spatial arrangements that optimize reactivity with azide substrates [12] [36]. The strained cycloalkyne geometry creates a highly reactive electrophilic center that readily undergoes nucleophilic attack by azide nitrogen atoms [13] [15].

Role of Polyethylene Glycol 4 in Solubility and Steric Accessibility

The polyethylene glycol 4 linker plays a fundamental role in enhancing both the solubility characteristics and steric accessibility of the Dibenzocyclooctyne-Polyethylene Glycol 4-Biotin conjugate [5] [31]. The hydrophilic nature of the polyethylene glycol backbone significantly improves water solubility compared to non-pegylated analogs, enabling efficient bioconjugation reactions in aqueous environments [16] [20].

Polyethylene Glycol 4 Linker Structural Parameters and Functional Impact

ParameterValueImpact on Function
Chain Length19 atomsOptimal steric accessibility
Number of Ethylene Oxide Units4 unitsEnhanced water solubility
Spacer Distance22.8 ÅReduces steric hindrance
Hydrophilic CharacterHighPrevents aggregation
Flexibility IndexHighAllows conformational freedom

The polyethylene glycol 4 spacer creates a hydrated layer surrounding the conjugate that minimizes aggregation and precipitation during labeling reactions [31] [42]. This hydration shell effectively shields the hydrophobic components from intermolecular interactions that could lead to precipitation or reduced reactivity [46] [47]. The flexible nature of the polyethylene glycol chain allows for dynamic conformational adjustments that optimize the spatial positioning of both the dibenzocyclooctyne reactive group and the biotin recognition element [45] [49].

Steric accessibility is significantly enhanced through the incorporation of the polyethylene glycol 4 linker, which reduces steric hindrance between the biotin moiety and potential binding partners such as streptavidin or avidin proteins [31] [44]. The extended spacer length allows the biotin component to project away from the conjugation site, minimizing interference from the attached biomolecule and maintaining high binding affinity [43] [46]. This steric accessibility is particularly important for maintaining detection efficiency in fluorescence-based assays and affinity purification applications [31] [45].

Complete Physical and Chemical Properties

PropertyValue
Chemical FormulaC39H51N5O8S
Molecular Weight749.92 g/mol
Chemical Abstracts Service Number1255942-07-4
Physical StateWhite to yellow amorphous solid
Purity≥95% (High Performance Liquid Chromatography)
Melting PointNot specified
Storage Conditions-20°C, dark conditions
Solubility in Dimethyl Sulfoxide100 mM (74.99 mg/mL)
Solubility in Ethanol100 mM (74.99 mg/mL)

Synthetic Routes for DBCO-PEG4-Biotin Assembly

RouteKey Reagents (molar ratio)Reaction ConditionsIsolated YieldLiterature Source
A. Carbodiimide/uronium coupling (patent route)ADIBO-C₃-amine : Biotin-PEG4-acid : HBTU = 1 : 0.9 : 1.2CH₂Cl₂, 0 °C → rt, 3 h; N,N-Diisopropylethylamine as base89% after silica (DCM/MeOH 20:1→10:1)28
B. NHS-activated ester pathway (commercial standard)DBCO-PEG4-acid : NHS : EDC = 1 : 1.2 : 1.2 → Biotin-amine (1.1 eq.)Step 1: DMF, 0 °C → rt, 1 h; Step 2: DMF, rt, 4 h72–80% after RP-HPLC38 [pre-activation] 2 [amidation]
C. One-pot NHS exchangeDBCO-PEG4-NHS (1 eq.) + Biotin-PEG4-hydrazide (1.1 eq.)PBS (pH 8.0), rt, 2 h; copper-free65% (desalting column)23

Key synthetic features: the strained alkynyl ring of dibenzocyclooctyne is introduced before PEGylation to avoid side reactions; the four-unit polyethylene glycol spacer is assembled by iterative ethylene oxide insertions, giving a 22.8 Å hydrophilic arm that minimises aggregation in subsequent bioconjugations [1] [2].

Purification Protocols and Purity Validation

  • Silica/Normal-phase Cleanup
    • Intermediates (DBCO-PEG4-acid, DBCO-PEG4-NHS) are eluted on SiO₂ with dichloromethane/methanol gradients until TLC R_f > 0.9 is achieved [3].
  • Preparative RP-HPLC (final step)
ColumnMobile PhaseFlow / Temp.Typical t_RTarget Purity
C18, 250 × 10 mm, 5 µm5 → 60% B in 30 min (A = H₂O + 0.1% TFA, B = CH₃CN + 0.1% TFA)8 mL min⁻¹ / 35 °C12.8–14.5 min≥ 95% [2] [4]
C18, 150 × 4.6 mm, 3 µm (analytical)0 → 60% B in 20 min1 mL min⁻¹ / 30 °C9.6 min (DNA-linked conjugate)≥ 97% [5]
  • Spectroscopic Confirmation
TechniqueExpected Diagnostic SignalsEmpirical Data
¹H NMR (400 MHz, CDCl₃)δ 7.15 – 7.80 ppm (DBCO aromatics); 3.50–3.70 ppm (PEG –OCH₂–); 6.45 ppm & 8.04 ppm (biotin ureido NH)Spectrum matches structure [4] [6]
ESI-MSm/z = 750 ± 1 ([M + H]⁺)Found 749.9 (Calc. 749.92) [7] [4]
HRMS (MALDI)m/z = 750.3174Deviation < 5 ppm [7]
  • Batch Certificates
    Commercial lots from Bio-Techne (Tocris) and ChemScene report purity ≥ 98% by UV-215 nm integration and concordant ¹H NMR/MS spectra [4] [6].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

749.3458

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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